Welcome to the BenchChem Online Store!
molecular formula C9H9FN2O4S B1365439 N-cyclopropyl-4-fluoro-3-nitrobenzenesulfonamide

N-cyclopropyl-4-fluoro-3-nitrobenzenesulfonamide

Cat. No. B1365439
M. Wt: 260.24 g/mol
InChI Key: VLIQYDINPFVEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07084160B2

Procedure details

To a solution of fuming nitric acid (8 mL) and conc. H2SO4 (16 mL), was added 4-fluorobenzenesulfonyl chloride (1.3 g, 6.7 mmol) in small portions. The mixture was stirred at RT for 2 h. and then poured onto crushed ice (60 g) and extracted with dichloromethane (2×). The organic layer was washed with brine, dried over Na2SO4, filtered and concentrated. The residue was dissolved in CH2Cl2 (30 mL) cooled to −40° C. and cyclopropylamine (388 mg, 6.8 mmol), followed by DIPEA (8 mmol) were added. After stirring at −40° C. for 2 h, the mixture was poured on 5% citric acid solution and extracted with dichloromethane. The organic layer was separated, and passed through a short pad of silica gel and concentrated in vacuo to afford N-cyclopropyl-4-fluoro-3-nitrobenzenesulfonamide (1.6 g, 92%) as a yellow solid.
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
388 mg
Type
reactant
Reaction Step Three
Name
Quantity
8 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].OS(O)(=O)=O.[F:10][C:11]1[CH:16]=[CH:15][C:14]([S:17](Cl)(=[O:19])=[O:18])=[CH:13][CH:12]=1.[CH:21]1([NH2:24])[CH2:23][CH2:22]1.CCN(C(C)C)C(C)C.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>>[CH:21]1([NH:24][S:17]([C:14]2[CH:15]=[CH:16][C:11]([F:10])=[C:12]([N+:1]([O-:4])=[O:2])[CH:13]=2)(=[O:19])=[O:18])[CH2:23][CH2:22]1

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
16 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
1.3 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
ice
Quantity
60 g
Type
reactant
Smiles
Step Three
Name
Quantity
388 mg
Type
reactant
Smiles
C1(CC1)N
Step Four
Name
Quantity
8 mmol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 2 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2 (30 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −40° C.
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
After stirring at −40° C. for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)NS(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.